2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S3 and its molecular weight is 442.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is known that many benzothiazole derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. For instance, it can interact with enzymes involved in oxidative stress pathways, modulating their activity and influencing cellular redox states . Additionally, the compound’s thioether linkage allows it to form stable complexes with metal ions, which can further affect enzyme activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling proteins, it can induce apoptosis in cancer cells, thereby reducing tumor growth. Furthermore, it affects gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of genes involved in cell cycle regulation and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and epigenetic modifiers, leading to changes in chromatin structure and gene accessibility . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use. Its effects on cellular function can vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation mechanisms .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into various metabolites that can be further conjugated and excreted. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of targeting signals. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to accumulate in specific organelles, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. In the mitochondria, it can influence mitochondrial function and energy metabolism, while in the nucleus, it can modulate gene expression and chromatin structure . These subcellular interactions are essential for the compound’s biological effects and therapeutic applications.
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S3/c1-27-15-8-4-2-6-13(15)21-17(25)12-28-20-24-23-18(26-20)10-11-19-22-14-7-3-5-9-16(14)29-19/h2-9H,10-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYXRQAOKOCERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.